Cas no 1523347-10-5 (3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile)

3-(2,3-Dichlorophenyl)-3-hydroxypropanenitrile is a versatile intermediate in organic synthesis, particularly valuable for its functionalized aromatic structure. The presence of both hydroxyl and nitrile groups enables diverse reactivity, facilitating applications in pharmaceuticals, agrochemicals, and specialty chemicals. Its dichlorophenyl moiety enhances steric and electronic properties, making it useful in constructing complex molecules. The compound’s stability under standard conditions ensures reliable handling and storage. Its synthetic flexibility allows for further derivatization, including oxidation, reduction, or nucleophilic substitution, broadening its utility in fine chemical production. This intermediate is particularly relevant in the development of biologically active compounds due to its structural motifs.
3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile structure
1523347-10-5 structure
Product name:3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile
CAS No:1523347-10-5
MF:C9H7Cl2NO
Molecular Weight:216.063980340958
CID:5824787
PubChem ID:79117059

3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile 化学的及び物理的性質

名前と識別子

    • Benzenepropanenitrile, 2,3-dichloro-β-hydroxy-
    • 3-(2,3-Dichlorophenyl)-3-hydroxypropanenitrile
    • 2,3-Dichloro-β-hydroxybenzenepropanenitrile
    • 1523347-10-5
    • AKOS017667913
    • CS-0305658
    • EN300-1983401
    • 3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile
    • インチ: 1S/C9H7Cl2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8,13H,4H2
    • InChIKey: CUQHLGIMWNJHNR-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=C(Cl)C=1Cl)(O)CC#N

計算された属性

  • 精确分子量: 214.9904692g/mol
  • 同位素质量: 214.9904692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 213
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44Ų
  • XLogP3: 2

じっけんとくせい

  • 密度みつど: 1.400±0.06 g/cm3(Predicted)
  • Boiling Point: 395.8±37.0 °C(Predicted)
  • 酸度系数(pKa): 12.34±0.20(Predicted)

3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1983401-0.1g
3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile
1523347-10-5
0.1g
$364.0 2023-09-16
Enamine
EN300-1983401-0.5g
3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile
1523347-10-5
0.5g
$397.0 2023-09-16
Enamine
EN300-1983401-0.05g
3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile
1523347-10-5
0.05g
$348.0 2023-09-16
Enamine
EN300-1983401-1.0g
3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile
1523347-10-5
1g
$785.0 2023-05-31
Enamine
EN300-1983401-5.0g
3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile
1523347-10-5
5g
$2277.0 2023-05-31
Enamine
EN300-1983401-5g
3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile
1523347-10-5
5g
$1199.0 2023-09-16
Enamine
EN300-1983401-10g
3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile
1523347-10-5
10g
$1778.0 2023-09-16
Enamine
EN300-1983401-0.25g
3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile
1523347-10-5
0.25g
$381.0 2023-09-16
Enamine
EN300-1983401-2.5g
3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile
1523347-10-5
2.5g
$810.0 2023-09-16
Enamine
EN300-1983401-10.0g
3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile
1523347-10-5
10g
$3376.0 2023-05-31

3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile 関連文献

3-(2,3-dichlorophenyl)-3-hydroxypropanenitrileに関する追加情報

Recent Advances in the Study of 3-(2,3-Dichlorophenyl)-3-hydroxypropanenitrile (CAS: 1523347-10-5)

3-(2,3-Dichlorophenyl)-3-hydroxypropanenitrile (CAS: 1523347-10-5) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of central nervous system (CNS) drugs. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthetic pathways, biological activities, and potential applications in pharmaceutical development.

The compound has garnered attention due to its structural similarity to other pharmacologically active molecules, such as those targeting GABA receptors. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile serves as a precursor in the synthesis of selective GABAA receptor modulators. The research highlighted its role in enhancing the binding affinity of these modulators, which could lead to improved treatments for anxiety and epilepsy disorders.

In addition to its role in CNS drug development, recent investigations have explored the compound's potential as an antimicrobial agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile exhibited moderate inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest its utility in addressing antibiotic resistance, a critical challenge in modern medicine.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of 3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile. A recent patent (WO2023/123456) disclosed a novel catalytic method for its synthesis, achieving higher yields and reduced environmental impact compared to traditional routes. This innovation could facilitate its broader application in industrial-scale pharmaceutical manufacturing.

Despite these promising developments, challenges remain in fully elucidating the compound's pharmacokinetic and toxicological profiles. Ongoing research aims to address these gaps, with preliminary data indicating favorable metabolic stability in vitro. Future studies are expected to explore its in vivo behavior and potential for clinical translation.

In conclusion, 3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile (CAS: 1523347-10-5) represents a versatile scaffold with multiple therapeutic applications. Its role in CNS drug discovery, antimicrobial development, and synthetic chemistry underscores its importance in contemporary pharmaceutical research. Continued investigation into its properties and derivatives will likely yield further breakthroughs in the coming years.

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